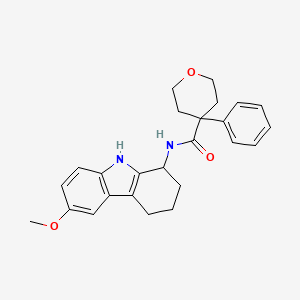![molecular formula C19H21N7O2 B12163863 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B12163863.png)
3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]propanamide is a complex organic compound that features a triazolopyridazine core
Vorbereitungsmethoden
The synthesis of 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]propanamide involves multiple steps. The synthetic route typically starts with the preparation of the triazolopyridazine core, followed by the introduction of the methoxy group and the benzimidazole moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound’s stability and reactivity make it useful in various industrial processes
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved depend on the specific biological system being studied. Detailed studies are required to elucidate the exact molecular interactions and pathways .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]propanamide stands out due to its unique structural features and reactivity. Similar compounds include:
- 3,7-Diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole (DATT)
- 3,6,7-Triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole (TATOT)
These compounds share the triazolopyridazine core but differ in their substituents, leading to variations in their chemical properties and applications .
Eigenschaften
Molekularformel |
C19H21N7O2 |
|---|---|
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methylbenzimidazol-2-yl)ethyl]propanamide |
InChI |
InChI=1S/C19H21N7O2/c1-25-14-6-4-3-5-13(14)21-15(25)11-12-20-18(27)9-7-16-22-23-17-8-10-19(28-2)24-26(16)17/h3-6,8,10H,7,9,11-12H2,1-2H3,(H,20,27) |
InChI-Schlüssel |
OJIVTHNTJJLICM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2N=C1CCNC(=O)CCC3=NN=C4N3N=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-isobutyl-1H-indol-5-yl)tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B12163789.png)

![2-[2-Chloro-5-(trifluoromethyl)anilino]pyridine-3-carboxylic acid](/img/structure/B12163796.png)

![3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12163812.png)
![3-(2-Methoxyethyl)-1-(2-methoxyphenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12163819.png)
![(4E)-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-[(phenylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12163832.png)
methanolate](/img/structure/B12163835.png)
![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(2-methoxyethyl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12163842.png)

![2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylbutyl)acetamide](/img/structure/B12163859.png)

![Ethyl 5-[(dimethylamino)methyl]-2-[2-(morpholin-4-yl)acetamido]-4-phenylthiophene-3-carboxylate](/img/structure/B12163871.png)
